Enhanced Acidity of the Parent Phenol: pKa Comparison of Bisphenol S vs. Bisphenol A as Predictor of Disodium Salt Reactivity
The nucleophilic reactivity of the disodium salt is governed by the acidity of its parent bisphenol. Bisphenol S (the conjugate acid of the target compound) exhibits pKa₁ of 7.42 and pKa₂ of 8.03, compared to bisphenol A (the conjugate acid of bisphenol A disodium salt) with pKa₁ of 9.78 and pKa₂ of 10.39 [1]. The ~2.4-unit lower first pKa—corresponding to approximately 250-fold greater acid strength—is attributable to the electron-withdrawing sulfonyl (–SO₂–) group. The resulting phenoxide ion in the disodium salt is a weaker base and less nucleophilic than its BPA counterpart, directly influencing polycondensation kinetics and achievable molecular weight in interfacial polymerizations [2].
| Evidence Dimension | Parent bisphenol acidity (pKa₁ / pKa₂) |
|---|---|
| Target Compound Data | Bisphenol S (parent of target disodium salt): pKa₁ = 7.42, pKa₂ = 8.03 |
| Comparator Or Baseline | Bisphenol A (parent of bisphenol A disodium salt CAS 2444-90-8): pKa₁ = 9.78, pKa₂ = 10.39 |
| Quantified Difference | ΔpKa₁ ≈ –2.36 (BPS more acidic by ~250×); ΔpKa₂ ≈ –2.36 |
| Conditions | Experimental determination; compiled in PMC physicochemical properties table [1] |
Why This Matters
The pKa difference predicts fundamentally different nucleophilicity of the corresponding disodium salts in polycondensation, making the target compound preferable when controlled, less exothermic reactivity is required for high-molecular-weight polymer synthesis.
- [1] Structures and Physicochemical Properties of Bisphenols. National Center for Biotechnology Information / PMC. Table lists Bisphenol S pKa₁/pKa₂: 7.42/8.03; Bisphenol A pKa₁/pKa₂: 9.78/10.39; Log Kow: BPS 1.65 vs. BPA 3.32. View Source
- [2] Interfacial Polycondensation. X. Polyphenyl Esters. Wiley Online Library, 2003. Notes that bisphenols containing negative substituents do not readily give high molecular weight polymers because of reduced basicity of the phenoxide ion. View Source
